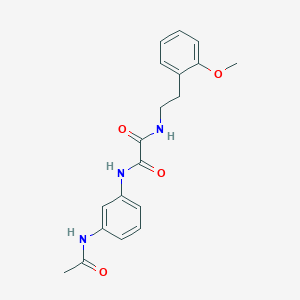
N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, also known as APOM, is a compound that has gained attention in the scientific community due to its potential applications in various fields. APOM is a synthetic compound that belongs to the class of oxalamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : A novel synthetic approach for oxalamides, including N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, was developed by Mamedov et al. (2016). This method provides a high-yielding, operationally simple pathway for synthesizing such compounds, contributing to the field of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure and Analysis : Şahin et al. (2015) conducted a comprehensive study on the molecular structure and characteristics of (2-methoxyphenyl)oxalate, an essential component in the synthesis of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide. This research included spectroscopic analysis and theoretical computations to understand the compound's chemical behavior and structural parameters (Şahin et al., 2015).
Biological and Medicinal Research
Anticancer Potential : A series of novel acetamide derivatives, including N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, were designed and tested for anticancer properties by Khade et al. (2019). Some compounds in this series showed moderate activity against cancer cell lines, indicating potential therapeutic applications (Khade et al., 2019).
Anticonvulsant Activity : Morieux et al. (2010) explored the anticonvulsant properties of related compounds, providing insights into the potential neurological applications of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide. This research highlighted the importance of structural relationships in medicinal chemistry (Morieux et al., 2010).
Metabolism and Toxicity Studies : Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides, related to N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential toxicity of such compounds (Coleman et al., 2000).
Protein Tyrosine Phosphatase Inhibition : Saxena et al. (2009) evaluated derivatives similar to N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). The results demonstrated potential for treating diabetes, correlating well with docking studies and in vivo screening (Saxena et al., 2009).
Environmental and Analytical Chemistry
Water Treatment Studies : Tao et al. (2015) investigated the use of nanocomposites for the degradation of acetaminophen, a compound related to N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, in water treatment. This research is relevant for environmental applications and the removal of pharmaceuticals from water sources (Tao et al., 2015).
Polymerization Studies : Gallardo et al. (1993) discussed the synthesis and polymerization of a methacrylamide derivative, providing a foundation for understanding the polymerization behavior of compounds like N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide in various applications (Gallardo et al., 1993).
Propriétés
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-15-7-5-8-16(12-15)22-19(25)18(24)20-11-10-14-6-3-4-9-17(14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUNRQHEDZZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone](/img/structure/B2668739.png)
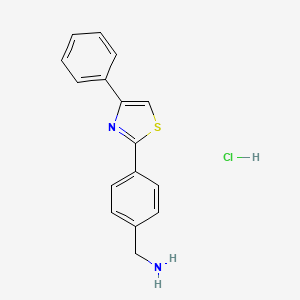
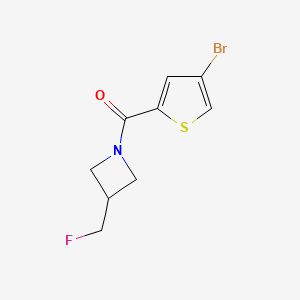
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2668746.png)
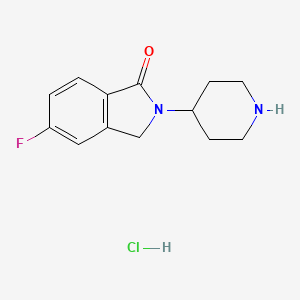

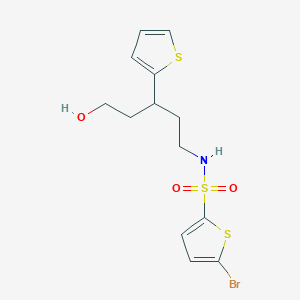
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)
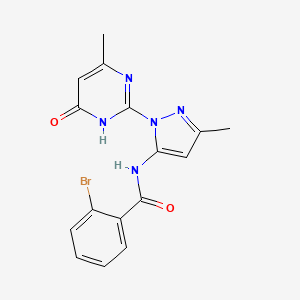
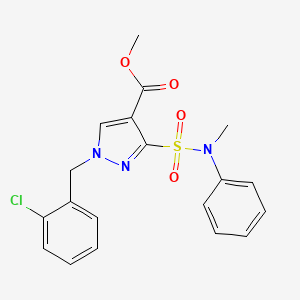

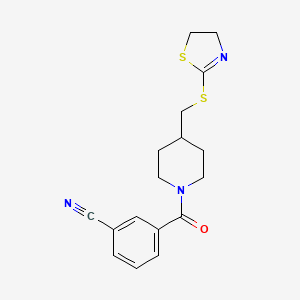

![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)